(R)-(+)-3,3-Difluoro-1,2-heptanediol
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Overview
Description
®-(+)-3,3-Difluoro-1,2-heptanediol is an organic compound with the molecular formula C7H14F2O2 It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-3,3-Difluoro-1,2-heptanediol typically involves the fluorination of heptanediol derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of ®-(+)-3,3-Difluoro-1,2-heptanediol may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-3,3-Difluoro-1,2-heptanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroheptanone, while reduction can produce various difluoroheptanol isomers.
Scientific Research Applications
®-(+)-3,3-Difluoro-1,2-heptanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which ®-(+)-3,3-Difluoro-1,2-heptanediol exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can influence the electronic properties and reactivity of the molecule, affecting its interactions with enzymes and other biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
(S)-(-)-3,3-Difluoro-1,2-heptanediol: The enantiomer of ®-(+)-3,3-Difluoro-1,2-heptanediol with a different spatial arrangement of atoms.
3,3-Difluoro-1,2-hexanediol: A shorter-chain analog with similar chemical properties.
3,3-Difluoro-1,2-octanediol: A longer-chain analog with similar chemical properties.
Uniqueness: ®-(+)-3,3-Difluoro-1,2-heptanediol is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other analogs. The presence of fluorine atoms also imparts distinct electronic and steric properties, making it valuable for various applications.
Properties
IUPAC Name |
(2R)-3,3-difluoroheptane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O2/c1-2-3-4-7(8,9)6(11)5-10/h6,10-11H,2-5H2,1H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZCPOSFHWMJGY-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CO)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC([C@@H](CO)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583816 |
Source
|
Record name | (2R)-3,3-Difluoroheptane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158358-96-4 |
Source
|
Record name | (2R)-3,3-Difluoroheptane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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